Cas no 2104169-72-2 ((1H-indazol-3-yl)methanesulfonyl chloride)
(1H-indazol-3-yl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2104169-72-2
- EN300-1987761
- (1H-indazol-3-yl)methanesulfonyl chloride
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- Inchi: 1S/C8H7ClN2O2S/c9-14(12,13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)
- InChI Key: FEMKXENYYMTJKQ-UHFFFAOYSA-N
- SMILES: ClS(CC1=C2C=CC=CC2=NN1)(=O)=O
Computed Properties
- Exact Mass: 229.9916763g/mol
- Monoisotopic Mass: 229.9916763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71.2Ų
(1H-indazol-3-yl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987761-0.05g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 0.05g |
$1188.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-0.1g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 0.1g |
$1244.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-0.25g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 0.25g |
$1300.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-0.5g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 0.5g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-1.0g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-2.5g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 2.5g |
$2771.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-5.0g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1987761-10.0g |
(1H-indazol-3-yl)methanesulfonyl chloride |
2104169-72-2 | 10g |
$6082.0 | 2023-05-26 |
(1H-indazol-3-yl)methanesulfonyl chloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (1H-indazol-3-yl)methanesulfonyl chloride
Comprehensive Overview of (1H-indazol-3-yl)methanesulfonyl chloride (CAS No. 2104169-72-2)
(1H-indazol-3-yl)methanesulfonyl chloride (CAS No. 2104169-72-2) is a specialized sulfonyl chloride derivative widely utilized in pharmaceutical research and organic synthesis. This compound belongs to the indazole family, a heterocyclic scaffold known for its diverse biological activities. The presence of the methanesulfonyl chloride group enhances its reactivity, making it a valuable intermediate for constructing sulfonamide-based compounds, which are pivotal in drug discovery.
In recent years, the demand for high-purity sulfonylating agents like (1H-indazol-3-yl)methanesulfonyl chloride has surged due to its role in developing kinase inhibitors and anticancer agents. Researchers frequently search for "sulfonyl chloride applications in medicinal chemistry" or "indazole derivatives for drug design," reflecting its relevance in cutting-edge science. Its CAS No. 2104169-72-2 is often queried in chemical databases to verify its properties or sourcing.
The compound's structural versatility allows it to participate in nucleophilic substitution reactions, enabling the synthesis of biologically active sulfonamides. This aligns with trending topics such as "targeted therapy development" and "small-molecule drug optimization." Laboratories prioritize controlled reaction conditions when handling this reagent to ensure optimal yields, a concern echoed in queries like "best practices for sulfonyl chloride reactions."
From a synthetic chemistry perspective, (1H-indazol-3-yl)methanesulfonyl chloride is often compared to other sulfonylation reagents in terms of efficiency and selectivity. Discussions around "green chemistry alternatives for sulfonyl chlorides" highlight the industry's shift toward sustainable practices. However, its unique indazole core ensures its continued use in high-value pharmaceutical intermediates.
Analytical techniques such as HPLC and NMR spectroscopy are critical for characterizing CAS No. 2104169-72-2, addressing common questions like "how to confirm sulfonyl chloride purity." The compound's stability under inert atmospheres is another frequently searched topic, emphasizing the need for proper storage protocols in research settings.
In summary, (1H-indazol-3-yl)methanesulfonyl chloride (CAS No. 2104169-72-2) bridges organic synthesis and drug discovery, with its applications resonating in contemporary searches for "innovative chemical building blocks." Its targeted reactivity and scalability solidify its position as a key tool for modern chemists.
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